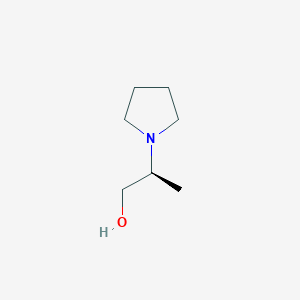![molecular formula C20H19NO4S B6210221 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid CAS No. 1934867-46-5](/img/no-structure.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid (FMCAA) is an important synthetic organic compound with a wide range of applications in scientific research. FMCAA is a versatile compound that can be used in organic synthesis, as a reagent for organic reactions, and as a starting material for the synthesis of other compounds. FMCAA is also known as fluoren-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid, fluorene-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid, and fluoren-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid.
科学研究应用
FMCAA has a wide range of applications in scientific research, including organic synthesis, drug discovery, and materials science. In organic synthesis, FMCAA is used as a reagent for organic reactions, such as the synthesis of amines, esters, and other organic compounds. In drug discovery, FMCAA is used as a starting material for the synthesis of new drugs and for the modification of existing drugs. In materials science, FMCAA is used as a starting material for the synthesis of polymers and other materials.
作用机制
The mechanism of action of FMCAA is not well understood, but it is believed to involve the formation of a covalent bond between the fluorene-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid moiety and the base used in the reaction. The covalent bond is formed through a nucleophilic substitution reaction, in which the base acts as a nucleophile and the FMCMTCA moiety acts as an electrophile. The formation of the covalent bond results in the formation of the FMCAA product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCAA are not well understood. However, it is believed that FMCAA may have a range of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways. In addition, FMCAA may have anti-inflammatory, anti-cancer, and anti-microbial properties.
实验室实验的优点和局限性
FMCAA has several advantages for laboratory experiments, such as its low cost, its availability in a variety of forms, and its ease of use. FMCAA is also non-toxic and does not require special handling or storage. However, FMCAA also has several limitations, such as its instability in acidic environments and its tendency to form insoluble precipitates.
未来方向
Given the wide range of applications of FMCAA, there is a need for further research into the compound. Potential future directions include the development of improved synthesis methods, the exploration of new applications of FMCAA, and the study of the biochemical and physiological effects of the compound. In addition, there is a need for further research into the mechanism of action of FMCAA and the development of methods for the purification and isolation of the compound.
合成方法
FMCAA can be synthesized using a variety of methods, including the reaction of fluorene-9-methoxycarbonylmethylthietane-3-carboxylic acid (FMCMTCA) with a base in an aqueous solution. The reaction is typically carried out at room temperature and requires the presence of a strong base, such as potassium hydroxide or sodium hydroxide. The reaction produces FMCAA, which can then be purified using a variety of techniques, such as column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid' involves the protection of the amine group, followed by the reaction with thietane-3-carboxylic acid and subsequent deprotection of the amine group. The fluorenyl group is introduced through a coupling reaction with the protected amine intermediate.", "Starting Materials": [ "Methylamine", "Thietane-3-carboxylic acid", "9H-Fluorene", "Methoxyacetyl chloride", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of the amine group with methoxyacetyl chloride and diisopropylethylamine in ethyl acetate", "Coupling of the protected amine intermediate with 9H-fluorene using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Deprotection of the amine group with hydrochloric acid in methanol", "Reaction of the deprotected amine intermediate with thietane-3-carboxylic acid using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water and drying over sodium sulfate", "Evaporation of the solvent to obtain the final product" ] } | |
CAS 编号 |
1934867-46-5 |
产品名称 |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid |
分子式 |
C20H19NO4S |
分子量 |
369.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



